Molecular Weight and LogP Differentiation vs. 4-(Methoxymethyl)piperidine
The target compound exhibits a significantly higher molecular weight (209.71 g/mol) compared to its closest simpler analog, 4-(methoxymethyl)piperidine (129.20 g/mol) [1]. While direct LogP data for the target compound is unavailable, the analog's LogP is calculated as 0.40 [1]. The additional oxygen atom and extended carbon chain in the target compound are expected to increase hydrophilicity and reduce LogP, which is a critical parameter for predicting blood-brain barrier penetration and membrane permeability .
| Evidence Dimension | Molecular Weight and LogP |
|---|---|
| Target Compound Data | MW: 209.71 g/mol; LogP: Not available (expected lower than analog) |
| Comparator Or Baseline | 4-(Methoxymethyl)piperidine (MW: 129.20 g/mol; LogP: 0.40) |
| Quantified Difference | MW difference: +80.51 g/mol; LogP difference: Expected lower (more hydrophilic) |
| Conditions | Calculated properties based on molecular structure; LogP from ChemSrc database |
Why This Matters
The substantial increase in molecular weight and altered lipophilicity profile mean that the target compound cannot be used interchangeably with 4-(methoxymethyl)piperidine in medicinal chemistry campaigns, as it will exhibit different ADME properties.
- [1] ChemSrc. 4-(Methoxymethyl)piperidine. CAS 399580-55-3. View Source
